Unveiling the Properties of Potassium Phthalimide: A Technical Guide for Scientific Professionals
Unveiling the Properties of Potassium Phthalimide: A Technical Guide for Scientific Professionals
For Immediate Release
This technical guide offers an in-depth analysis of the physical and chemical properties of potassium phthalimide (B116566) crystals, a crucial reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and applications.
Physical and Chemical Properties
Potassium phthalimide typically presents as a fluffy, pale-yellow or white crystalline powder.[1][2][3][4] It is the potassium salt of phthalimide and is widely utilized in the synthesis of primary amines through the Gabriel synthesis.[5][6] The compound is known to be sensitive to moisture and is incompatible with strong oxidizing agents and strong acids.[7][8][9]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of potassium phthalimide crystals.
| Property | Value | References |
| Molecular Formula | C₈H₄KNO₂ | [1] |
| Molar Mass | 185.221 g/mol | [1] |
| Appearance | Light yellow, pale greenish, or white crystalline powder | [1][2][3][7] |
| Melting Point | > 300 °C | [1][7][10][11] |
| Boiling Point | 359 - 366 °C | [7][11] |
| Density | 1.63 g/cm³ | [7][10][11] |
| Solubility in Water | Soluble (e.g., 50 mg/mL at 25°C) | [7][11][12] |
| Solubility in Other Solvents | Insoluble in acetone (B3395972) and ethanol; Soluble in dimethylformamide (DMF) | [2][13] |
| pH | 10-12 (10% solution in water) | [7] |
| pKa | 8.3 (basic) | [12] |
| Flash Point | 170.9 °C | [7] |
Crystal Structure
The crystal structure of potassium phthalimide has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/n. The structure consists of polar layers of potassium cations coordinated by five oxygen and three nitrogen centers, which alternate with apolar layers of stacked benzene (B151609) subunits.[14][15] The molecular anion is nearly planar.[14]
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of potassium phthalimide.
-
Infrared (IR) Spectroscopy: The FT-IR spectrum of potassium phthalimide shows characteristic strong absorption bands for the carbonyl (C=O) groups of the imide. The N-H bond present in the parent phthalimide is absent. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations.[6][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are used for structural confirmation.[17][18] The ¹H NMR spectrum typically shows signals corresponding to the aromatic protons of the phthalimide unit.[19][20]
Experimental Protocols
Detailed methodologies for the synthesis and application of potassium phthalimide are essential for reproducible results.
Synthesis of Potassium Phthalimide
A common laboratory-scale synthesis involves the reaction of phthalimide with potassium hydroxide (B78521) in an alcoholic solution.[1][21]
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Absolute ethanol
Procedure:
-
Separately, prepare a solution of potassium hydroxide in ethanol.[21][22]
-
Add the hot phthalimide solution to the potassium hydroxide solution.[1]
-
A precipitate of potassium phthalimide will form immediately.[21]
-
Cool the mixture and filter the precipitate with suction.[21]
-
Wash the collected crystals with a small amount of acetone to remove any unreacted phthalimide.[21]
-
Dry the purified potassium phthalimide crystals.[22]
Gabriel Synthesis of Primary Amines
Potassium phthalimide is a key reagent in the Gabriel synthesis for the preparation of primary amines from primary alkyl halides.[5][23] This method avoids the over-alkylation often seen with other amine synthesis methods.[24][25]
Materials:
-
Potassium phthalimide
-
Primary alkyl halide (e.g., 1-bromopropane)
-
Anhydrous dimethylformamide (DMF)
-
Hydrazine (B178648) hydrate (B1144303) or a strong acid/base for hydrolysis
Procedure:
-
N-Alkylation: Suspend potassium phthalimide in anhydrous DMF. Add the primary alkyl halide to the suspension. Heat the mixture (typically 80-100 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).[26]
-
Work-up of N-Alkylphthalimide: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the N-alkylphthalimide product with an organic solvent like dichloromethane (B109758) or ethyl acetate.[26]
-
Cleavage (Ing-Manske Procedure): Dissolve the purified N-alkylphthalimide in ethanol. Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide (B32825) will form.[23][26]
-
Isolation of the Primary Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the primary amine. Further purification can be achieved by distillation or acid-base extraction.[26]
Visualizing Key Processes
Diagrams created using the DOT language provide clear visual representations of workflows and reaction mechanisms.
References
- 1. Potassium phthalimide - Wikipedia [en.wikipedia.org]
- 2. potassium phthalimide [chemister.ru]
- 3. CAS 1074-82-4: Potassium phthalimide | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 7. Potassium Phthalimide, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]
- 8. Potassium phthalimide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Potassium Phthalimide Archives • IsotopeShop.com [isotopeshop.com]
- 11. 1074-82-4 CAS MSDS (Potassium phthalimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Potassium phthalimide | 1074-82-4 [chemicalbook.com]
- 13. ar.tnjchem.com [ar.tnjchem.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. Potassium phthalimide(1074-82-4) IR Spectrum [chemicalbook.com]
- 17. Potassium phthalimide | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. prepchem.com [prepchem.com]
- 23. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. Gabriel Synthesis [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
